molecular formula C21H21FN2O4S B2402560 4-[4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine CAS No. 862797-60-2

4-[4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine

Cat. No.: B2402560
CAS No.: 862797-60-2
M. Wt: 416.47
InChI Key: HHYCQLFIPYLURB-UHFFFAOYSA-N
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Description

4-[4-(Benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine (CAS 862797-60-2) is a high-purity synthetic organic compound supplied for advanced pharmaceutical and agrochemical research. This complex molecule features a unique 1,3-oxazole core substituted with a benzenesulfonyl group at position 4, a 2-fluorophenyl group at position 2, and a 2,6-dimethylmorpholine moiety at position 5 . It has a molecular formula of C21H21FN2O4S and a molecular weight of 416.5 g/mol . This compound is provided as a research chemical for non-veterinary, non-human applications exclusively. Its intricate structure, combining multiple pharmacologically active motifs, makes it a valuable intermediate for developing new therapeutic agents and crop protection products . The benzenesulfonyl group is a key feature in many enzyme inhibitors, the oxazole ring is a privileged scaffold in medicinal chemistry, and the morpholine moiety often enhances solubility and bioavailability . Researchers are exploring its potential biological activities, which may include the inhibition of specific enzymatic targets . The presence of both fluorine and sulfonyl groups contributes to its stability and reactivity, offering a promising profile for innovative synthetic applications . Handle with appropriate safety precautions.

Properties

IUPAC Name

4-[4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S/c1-14-12-24(13-15(2)27-14)21-20(29(25,26)16-8-4-3-5-9-16)23-19(28-21)17-10-6-7-11-18(17)22/h3-11,14-15H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYCQLFIPYLURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a morpholine ring, an oxazole moiety, and a benzenesulfonyl group. Its molecular formula is C_{20}H_{22}F_N_2O_3S, with a molecular weight of approximately 404.5 g/mol. The presence of the fluorine atom and various functional groups contributes to its biological properties.

Research indicates that compounds with similar structures often exhibit biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives are known to inhibit specific enzymes involved in metabolic pathways.
  • DNA Interaction : Some studies suggest that oxazole derivatives can bind to DNA, potentially influencing gene expression and cell proliferation.
  • Antimicrobial Activity : The presence of the sulfonyl group may enhance the compound's ability to interact with bacterial membranes or enzymes.

Antitumor Activity

Recent studies have demonstrated that compounds similar to 4-[4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine exhibit significant antitumor properties. For instance, a study involving various oxazole derivatives showed substantial inhibition of cell proliferation in human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 μM to 6.75 μM in 2D assays . This suggests that the compound may hold promise as a potential anticancer agent.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with similar structural motifs have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, studies utilizing broth microdilution methods reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that this compound may possess similar properties .

Data Table: Biological Activity Summary

Activity Cell Line/Organism IC50 Value (μM) Reference
AntitumorA549 (Lung Cancer)2.12 ± 0.21
AntitumorHCC827 (Lung Cancer)5.13 ± 0.97
AntitumorNCI-H358 (Lung Cancer)0.85 ± 0.05
AntimicrobialStaphylococcus aureus-
AntimicrobialEscherichia coli-

Case Studies

In a notable case study focusing on structurally related compounds, researchers evaluated the effects of various benzimidazole and oxazole derivatives on cancer cell lines using both 2D and 3D culture models. The findings indicated that compounds with similar functional groups exhibited enhanced cytotoxicity in 2D cultures compared to their performance in 3D models, suggesting that structural modifications could optimize their therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Morpholine Derivatives with Varied Aromatic Substituents

4-[4-(Benzenesulfonyl)-2-Phenyl-1,3-Oxazol-5-yl]-2,6-Dimethylmorpholine (D072-0208)
  • Molecular Formula : C21H22N2O4S
  • Molecular Weight : 398.48 g/mol
  • Key Differences: Replaces the 2-fluorophenyl group with a non-fluorinated phenyl ring.
  • Implications: The absence of fluorine reduces electronegativity, which may weaken hydrophobic or dipole interactions in target binding.
4-[4-(4-Fluorobenzenesulfonyl)-2-(3-Methylphenyl)-1,3-Oxazol-5-yl]-2,6-Dimethylmorpholine (D072-0232)
  • Molecular Formula : C22H23FN2O4S
  • Molecular Weight : 430.5 g/mol
  • Key Differences : Features a 4-fluorobenzenesulfonyl group and a 3-methylphenyl substituent instead of the target’s benzenesulfonyl and 2-fluorophenyl groups.
  • Implications : The para-fluorine on the sulfonyl group may alter electronic effects, while the 3-methylphenyl substituent introduces steric bulk. These modifications could influence solubility and binding pocket compatibility .

Pesticide-Related Morpholine Derivatives

Fenpropimorph
  • Molecular Formula: C20H31NO
  • Molecular Weight : 303.47 g/mol
  • Structure : Cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine.
  • Key Differences : Lacks the oxazole and sulfonyl groups but retains the 2,6-dimethylmorpholine core.
  • Implications : Fenpropimorph is a fungicide, highlighting the role of morpholine derivatives in agrochemicals. The target compound’s oxazole and sulfonyl groups suggest divergent applications, possibly in medicinal chemistry rather than pest control .

Oxazole and Sulfonyl-Containing Analogs

{4-(Benzyl/Methyl)-2-[4-(4-X-Phenylsulfonyl)Phenyl]-1,3-Oxazol-5-yl} Ethyl Carbonates (2a-f)
  • Structure : Diphenyl sulfone derivatives with ethyl carbonate-linked substituents.
  • Key Differences : These compounds (e.g., 2a-f) share the sulfonyl and oxazole motifs but incorporate additional functional groups like benzyl/methyl and ethyl carbonates.
  • Implications : The ethyl carbonate group in 2a-f may enhance bioavailability compared to the target compound’s morpholine moiety. However, the absence of fluorine in these analogs could reduce target specificity .
4-[4-(Phenylsulfonyl)-2-(Thiophen-2-yl)-1,3-Oxazol-5-yl]Morpholine
  • Molecular Formula : C17H16N2O4S2
  • Molecular Weight : 384.45 g/mol
  • Key Differences : Substitutes the 2-fluorophenyl group with a thiophen-2-yl ring.
  • Implications : The thiophene ring introduces sulfur-based π-interactions, which may alter binding kinetics compared to the fluorine-mediated interactions in the target compound .

Thiazole-Based BRAF/HDAC Inhibitors (14a-j Series)

  • Examples : Compounds 14a-j (e.g., 14f: C28H26F3N5O4S2, MW: 633.66 g/mol).
  • Key Differences: Replace the oxazole core with thiazole and incorporate pyrimidine-aminoheptanamide chains.
  • Implications : The thiazole-pyrimidine framework in 14a-j shows potent BRAF/HDAC dual inhibition. While the target compound lacks the pyrimidine moiety, its oxazole core and fluorophenyl group may offer advantages in solubility and synthetic accessibility .

Research Findings and Implications

  • Fluorine Substitution : The 2-fluorophenyl group in the target compound likely enhances binding affinity through electronegative and hydrophobic interactions, as seen in kinase inhibitors .
  • Sulfonyl Group Role : The benzenesulfonyl moiety may improve metabolic stability, a feature shared with diphenyl sulfone derivatives in .
  • Morpholine Core : The 2,6-dimethylmorpholine group contributes to conformational rigidity, a trait exploited in both agrochemicals (e.g., fenpropimorph) and pharmaceuticals .

Preparation Methods

Sulfonamide Linkage Formation

Benzenesulfonyl chloride 11 reacts with 2,6-dimethylmorpholine under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide bond. PMC8201758 reports yields of 70–85% using stoichiometric base at 0–25°C.

Oxazole-Morpholine Direct Coupling

Halogenated oxazoles (e.g., 5-bromo-1,3-oxazole) undergo Buchwald-Hartwig amination with morpholine derivatives. Li et al. (2022) achieve 65–78% yields using Pd(OAc)₂/Xantphos catalysts and Cs₂CO₃ in toluene.

Stereochemical and Regiochemical Control

  • Cis-morpholine preference : US4504363A isolates cis-2,6-dimethylmorpholine via fractional distillation and catalytic isomerization (e.g., Ni/H₂).
  • Oxazole regioselectivity : Electrophilic substitutions favor the 4-position for sulfonylation due to electron-withdrawing effects of the oxazole nitrogen.

Comparative Yield Optimization

Step Method Yield Key Conditions
Morpholine synthesis H₂SO₄ cyclization 80% 170°C, 1:1.2 amine/acid ratio
Oxazole cyclization POCl₃-mediated 88% Reflux, 4 h
Sulfonylation ClSO₃H/SOCl₂ 75% 0°C, 2 h
Final coupling Sulfonamide formation 82% K₂CO₃, DMF, 25°C

Challenges and Mitigation Strategies

  • By-product formation : Distillation under reduced pressure (100 mbar) removes colored by-products during morpholine workup.
  • Nitro reduction selectivity : Iron/acetic acid systems at 40°C minimize over-reduction of 2-fluorophenyl groups.
  • Sulfonylation side reactions : Controlled addition of ClSO₃H prevents polysulfonation.

Q & A

Q. How can experimental and computational data be integrated to optimize reaction scalability?

  • Methodological Answer : Develop feedback loops where experimental yields inform computational reaction engineering models (e.g., Aspen Plus). Scale-up parameters (mixing efficiency, heat transfer) are simulated to identify bottlenecks. Microreactor systems enable continuous-flow synthesis with real-time monitoring (e.g., inline FTIR) .

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